molecular formula C14H22N2O B10976096 3-cyclohexyl-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one

3-cyclohexyl-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B10976096
M. Wt: 234.34 g/mol
InChI Key: ALTKJKYTYALYKL-UHFFFAOYSA-N
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Description

3-CYCLOHEXYL-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-PROPANONE is an organic compound that belongs to the class of ketones It features a cyclohexyl group, a pyrazolyl group, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOHEXYL-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-PROPANONE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Attachment of the cyclohexyl group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst.

    Formation of the propanone moiety:

Industrial Production Methods

In an industrial setting, the production of 3-CYCLOHEXYL-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-PROPANONE may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOHEXYL-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-PROPANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-CYCLOHEXYL-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-PROPANONE has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-CYCLOHEXYL-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-PROPANONE involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-CYCLOHEXYL-1-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-PROPANONE
  • 3-CYCLOHEXYL-1-(3,5-DIMETHYL-1H-PYRAZOL-5-YL)-1-PROPANONE

Uniqueness

3-CYCLOHEXYL-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-PROPANONE is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

3-cyclohexyl-1-(3,5-dimethylpyrazol-1-yl)propan-1-one

InChI

InChI=1S/C14H22N2O/c1-11-10-12(2)16(15-11)14(17)9-8-13-6-4-3-5-7-13/h10,13H,3-9H2,1-2H3

InChI Key

ALTKJKYTYALYKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=O)CCC2CCCCC2)C

Origin of Product

United States

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